ABP688

Description

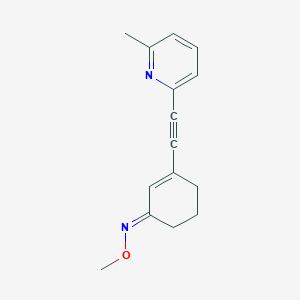

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZLFXCUQLKOB-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ABP688 on the Metabotropic Glutamate Receptor 5 (mGluR5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ABP688, a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound has garnered significant attention as a potent pharmacological tool and a positron emission tomography (PET) radioligand ([11C]this compound) for the in vivo imaging and study of mGluR5 in the central nervous system. This document details the binding characteristics, functional effects, and downstream signaling consequences of this compound's interaction with mGluR5. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts targeting the mGluR5 receptor.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. It is predominantly expressed in the postsynaptic density of neurons in various brain regions. Upon activation by its endogenous ligand, glutamate, mGluR5 couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

This compound (3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime) is a potent and selective negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the orthosteric glutamate binding site, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor. This allosteric modulation allows for a more nuanced control of receptor function, as the effect of this compound is dependent on the presence of the endogenous agonist, glutamate. Its high affinity and selectivity have made it an invaluable tool for studying the physiological and pathological roles of mGluR5.

Binding Characteristics of this compound at mGluR5

The interaction of this compound with mGluR5 is characterized by high affinity and specificity. This has been extensively studied using radioligand binding assays with the tritiated form of the compound, [3H]this compound.

Quantitative Binding Data

The binding affinity of this compound for mGluR5 has been determined through saturation binding experiments in rat brain membranes. These studies have consistently demonstrated a single high-affinity binding site.

| Parameter | Value | Species/Tissue | Reference |

| Kd (Dissociation Constant) | 1.7 ± 0.2 nM | Rat brain membranes | [1] |

| Bmax (Maximum Binding Density) | 231 ± 18 fmol/mg protein | Rat brain membranes | [1] |

| KD (Dissociation Constant) | 1.1 - 6 nM | Rat brain (regional) | [2] |

| Bmax (Maximum Binding Density) | 80 - 2300 fmol/mg tissue | Rat brain (regional) | [2] |

Experimental Protocol: [3H]this compound Saturation Binding Assay

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [3H]this compound in rat brain membranes.

Materials:

-

[3H]this compound

-

Unlabeled this compound or another mGluR5 NAM (e.g., MPEP) for determining non-specific binding

-

Rat brain membranes (whole brain minus cerebellum)

-

Incubation Buffer: 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold incubation buffer

-

GF/C glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of [3H]this compound in incubation buffer (e.g., 0.1 to 30 nM).

-

For each concentration of [3H]this compound, prepare two sets of tubes: one for total binding and one for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of unlabeled MPEP (e.g., 10 µM) to saturate the mGluR5 receptors.

-

Add rat brain membranes (typically 50-100 µg of protein) to all tubes.

-

Initiate the binding reaction by adding the [3H]this compound dilutions to the tubes.

-

Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.

-

Analyze the specific binding data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Functional Effects of this compound on mGluR5 Signaling

As a negative allosteric modulator, this compound inhibits the functional response of mGluR5 to glutamate. This is typically assessed by measuring the downstream consequences of Gq/11 protein activation, such as intracellular calcium mobilization or the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

Negative Allosteric Modulation of Glutamate-Induced Signaling

This compound reduces the potency and/or efficacy of glutamate at mGluR5. This is observed as a rightward shift in the glutamate concentration-response curve in the presence of increasing concentrations of this compound.

Quantitative Functional Data

Functional assays are used to determine the potency of this compound as a NAM, typically reported as an IC50 value.

| Parameter | Value | Assay | Cell Line |

| IC50 | Data not available in the searched literature | Calcium Mobilization | HEK293 expressing rat mGluR5 |

| IC50 | Data not available in the searched literature | IP-One Accumulation | HEK293 expressing rat mGluR5 |

Note: While specific IC50 values for this compound were not found in the provided search results, the protocols to determine these values are well-established.

Experimental Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines a typical fluorescence-based calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the inhibitory effect of this compound on glutamate-induced calcium release in HEK293 cells stably expressing mGluR5.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Cell culture medium (e.g., DMEM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

-

Probenecid (to prevent dye leakage)

-

Glutamate

-

This compound

-

384-well black-walled, clear-bottom microplates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the HEK293-mGluR5 cells into 384-well plates and incubate overnight to allow for cell attachment.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and probenecid in assay buffer) to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Execution on FLIPR:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first add the this compound solutions to the cell plate and incubate for a defined period.

-

The instrument will then add the glutamate solution to all wells to stimulate the receptors.

-

Fluorescence intensity is measured in real-time, both before and after the addition of glutamate.

-

-

Data Analysis:

-

The increase in fluorescence upon glutamate addition corresponds to the intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by the reduction in the glutamate-induced fluorescence signal.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Downstream Signaling Pathways Modulated by this compound

This compound, by inhibiting mGluR5, modulates the canonical Gq/11 signaling pathway.

The mGluR5-Gq/11 Signaling Cascade

-

Receptor Activation: In the absence of this compound, glutamate binds to the Venus flytrap domain of mGluR5, causing a conformational change that activates the receptor.

-

G-Protein Coupling: Activated mGluR5 couples to the heterotrimeric G-protein Gq/11.

-

G-Protein Activation: This coupling promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

-

PLCβ Activation: The activated Gαq subunit binds to and activates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.

Mechanism of this compound Inhibition

This compound binds to an allosteric site within the seven-transmembrane domain of mGluR5. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate for its orthosteric binding site. Consequently, the ability of glutamate to activate the Gq/11 signaling cascade is diminished, leading to a reduction in PLCβ activation, second messenger production, and intracellular calcium mobilization.

Visualizations

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Binding Affinity of ABP688 to mGluR5

This technical guide provides a comprehensive overview of the binding affinity of ABP688, a selective negative allosteric modulator (NAM), to the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Binding Affinity Data

The binding affinity of this compound to mGluR5 has been characterized in several studies, primarily through the determination of the dissociation constant (Kd). This value is a measure of the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

| Parameter | Value (nM) | Species | Assay Type | Reference |

| Kd | 1.7 ± 0.2 | Rat | Scatchard analysis of [11C]this compound binding to whole-brain membranes | [1] |

| Kd | 2 | Not Specified | Not Specified | [2] |

| Kd | 2.3 | Not Specified | Not Specified | [3] |

| Kd Range | 1.1 - 6 | Rat | Saturation binding autoradiography with [3H]this compound | [3] |

| Kd Range | 1.7 - 5.6 | Not Specified | Not Specified | [4] |

Summary of Findings: The collective data indicate that this compound exhibits a high binding affinity for mGluR5, with reported Kd values consistently in the low nanomolar range. This high affinity underscores its potency as a ligand for this receptor.

Experimental Protocols

The determination of the binding affinity of this compound to mGluR5 has been primarily achieved through radioligand binding assays, specifically saturation binding experiments followed by Scatchard analysis.

This in vitro assay quantifies the binding of a radiolabeled ligand ([3H]this compound) to its receptor (mGluR5) at various concentrations to determine the receptor density (Bmax) and the dissociation constant (Kd).

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound or another selective mGluR5 antagonist like MPEP (for determining non-specific binding)

-

Rat brain tissue homogenates (specifically from mGluR5-rich regions, often whole brain without cerebellum)

-

Incubation Buffer: 30 mmol/L N2 HEPES, 110 mmol/L NaCl, 5 mmol/L KCl, 2.5 mmol/L CaCl2, 1.2 mmol/L MgCl2 (pH 7.4)

-

Wash Buffer: Ice-cold incubation buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Tissue Preparation: Whole rat brains (excluding the cerebellum, a region with low mGluR5 density) are homogenized in an appropriate buffer. The membranes are then prepared through a series of centrifugation and resuspension steps to isolate the fraction containing the receptors.

-

Pre-incubation: The brain sections or membranes are pre-incubated in the incubation buffer for approximately 15-20 minutes at room temperature to allow for temperature equilibration and to remove any endogenous ligands.

-

Incubation: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled mGluR5 antagonist (e.g., 10 µmol/L MPEP) to determine the non-specific binding. The incubation is typically carried out for 60-65 minutes at room temperature.

-

Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]this compound, is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of the unlabeled antagonist.

-

Non-specific Binding: Radioactivity measured in the presence of the unlabeled antagonist.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

-

Scatchard Analysis: The specific binding data is then transformed into a Scatchard plot (Bound/Free vs. Bound). A linear regression of this plot yields a slope of -1/Kd and an x-intercept equal to Bmax (maximum number of binding sites).

-

Visualizations

Caption: Workflow for determining this compound binding affinity using a saturation binding assay.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, primarily signals through the Gq alpha subunit. This initiates a cascade of intracellular events. This compound acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

References

- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

[11C]ABP688 as a PET Tracer for Neuroinflammation: A Technical Guide

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological and psychiatric disorders.[1] The ability to non-invasively quantify neuroinflammatory processes in the living brain is crucial for early diagnosis, disease monitoring, and the development of novel therapeutic agents.[2][3] The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key player in neuroinflammatory pathways, with its expression being modulated in activated microglia and astrocytes.[4][5]

This technical guide provides an in-depth overview of [11C]ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime), a highly selective and high-affinity allosteric antagonist for mGluR5, and its application as a Positron Emission Tomography (PET) tracer for imaging mGluR5 in the context of neuroinflammation. [11C]this compound exhibits favorable characteristics for PET imaging, including high blood-brain barrier permeability, fast kinetics, and high specific binding, making it a valuable tool for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [11C]this compound, compiled from various preclinical and clinical studies.

Table 1: Radiosynthesis and Physicochemical Properties of [11C]this compound

| Parameter | Value | Species/Conditions | Citation |

| Radiochemical Yield | 35% ± 8% (decay-corrected) | Precursor: desmethyl-ABP688 | |

| Specific Activity | 150 ± 50 GBq/μmol (at end of synthesis) | Rodent Studies | |

| 70 - 95 GBq/μmol (at time of injection) | Human Studies | ||

| Radiochemical Purity | > 95-98% | HPLC Analysis | |

| Synthesis Time | 45 - 50 minutes | From end of radionuclide production | |

| Log D (pH 7.4) | 2.4 | Shake-flask method | |

| First-Pass Extraction | > 85-95% | Rat / Human |

Table 2: In Vitro and In Vivo Binding Characteristics of [11C]this compound

| Parameter | Value | Species/Conditions | Citation |

| Dissociation Constant (Kd) | 1.7 ± 0.2 nmol/L | Rat brain membranes | |

| 2.3 nmol/L | Allosteric binding site | ||

| 2 nM | Preclinical profiling | ||

| Max. Binding Sites (Bmax) | 231 ± 18 fmol/mg protein | Rat brain membranes | |

| Specificity | Up to 80% specific binding | Rat brain (hippocampus, striatum) | |

| Metabolism (Parent Cpd.) | > 95% at 30 min | Rat Brain | |

| 25% ± 0.03% at 60 min | Human Plasma |

Table 3: PET Imaging and Kinetic Modeling Parameters

| Parameter | Value/Model | Region | Species | Citation |

| Optimal Kinetic Model | 2-Tissue Compartment Model | Most brain regions | Human, Rat | |

| Reference Region | Cerebellum | - | Human, Rat, Mouse | |

| Total Distribution Volume (DVtot) | 15.16 ± 2.67 mL/cm³ (baseline) | Rat Striatum | Rat | |

| DVtot Reduction (Blockade) | 56-72% | Rat Striatum (with M-MPEP) | Rat | |

| Binding Potential (BPND) - Baseline | 1.06 ± 0.24 | Whole Brain | Rat | |

| Scan Duration (for stable results) | ≥ 45-50 minutes | - | Human, Rat |

Experimental Protocols

This section details the methodologies for the synthesis, in vitro characterization, and in vivo imaging of [11C]this compound.

Protocol 1: Radiosynthesis of [11C]this compound

This protocol is based on the O-methylation of the desmethyl precursor.

-

[11C]Methyl Iodide Production : Produce [11C]CO2 via a cyclotron and convert it to [11C]CH4, followed by gas-phase iodination to yield [11C]CH3I.

-

Precursor Preparation : Prepare the sodium salt of the precursor, desmethyl-ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime), by reacting it with sodium hydride in anhydrous N,N-dimethylformamide (DMF).

-

Radiolabeling Reaction : Trap the gaseous [11C]CH3I in the reaction vessel containing the precursor solution. Heat the mixture at 90°C for 5 minutes.

-

Purification : Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC). A typical system uses a C18 column with a mobile phase of ethanol:0.1% phosphoric acid (50:50) at a flow rate of 6 mL/min.

-

Formulation : Collect the product peak corresponding to [11C]this compound. Remove the HPLC solvent via rotary evaporation. Formulate the final product in a sterile solution, such as a phosphate buffer containing ethanol (e.g., 10%) for injection.

-

Quality Control : Verify radiochemical purity (>95%) and identity using analytical HPLC by co-injection with a non-radioactive this compound standard. Determine the specific activity.

Protocol 2: In Vitro Saturation Binding Assay (Scatchard Analysis)

This protocol determines the binding affinity (Kd) and density of binding sites (Bmax).

-

Membrane Preparation : Prepare whole-brain membrane homogenates from the species of interest (e.g., rat brain without cerebellum).

-

Incubation : Incubate aliquots of the brain membranes (e.g., 500 µg/mL) with increasing concentrations of [11C]this compound (e.g., 0.5–100 nmol/L) in an appropriate incubation buffer.

-

Nonspecific Binding : In a parallel set of tubes, determine nonspecific binding by adding a high concentration of a competing mGluR5 antagonist (e.g., 100 µmol/L M-MPEP) in addition to the radioligand.

-

Equilibration : Allow the incubations to proceed at room temperature for approximately 45 minutes to reach equilibrium.

-

Separation : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification : Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis : Calculate specific binding by subtracting nonspecific binding from total binding at each concentration. Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.

Protocol 3: Preclinical PET Imaging in a Rodent Model of Neuroinflammation

This protocol outlines a typical in vivo PET imaging study.

-

Animal Model : Induce neuroinflammation in rodents (e.g., mice or rats) using established models, such as lipopolysaccharide (LPS) injection. Include a control group (e.g., saline injection).

-

Animal Preparation : Anesthetize the animal and place it on the scanner bed. Monitor vital signs throughout the experiment. For quantitative studies requiring an arterial input function, cannulate the femoral artery and vein.

-

Radiotracer Administration : Administer a bolus injection of [11C]this compound intravenously (e.g., via tail vein). Typical injected doses for mice are 5-17 MBq.

-

PET Data Acquisition : Start dynamic PET scanning immediately upon injection and continue for a duration of 60-90 minutes.

-

Arterial Blood Sampling (if applicable) : If using kinetic modeling with an arterial input function, collect serial arterial blood samples throughout the scan. Process blood samples to separate plasma and measure radioactivity. Perform metabolite analysis using HPLC to determine the fraction of unmetabolized parent tracer over time.

-

Image Reconstruction : Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and radioactive decay.

-

Anatomical Co-registration : Perform a CT or MRI scan for anatomical reference and co-register the PET images to the anatomical images for region-of-interest (ROI) definition.

Protocol 4: PET Data Analysis and Quantification

This protocol describes methods to quantify [11C]this compound binding.

-

Region of Interest (ROI) Definition : Draw ROIs on the co-registered anatomical images for brain regions known to have high mGluR5 density (e.g., striatum, hippocampus, cortex) and a reference region with negligible specific binding (cerebellum).

-

Time-Activity Curve (TAC) Generation : Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.

-

Kinetic Modeling (Arterial Input) : If an arterial input function is available, fit the TACs using a 2-tissue compartment model (2-TCM) to estimate the rate constants (K1, k2, k3, k4). The primary outcome measure is the total distribution volume (VT).

-

Reference Tissue Modeling (Non-invasive) : If no arterial input is available, use a reference tissue model, such as the Simplified Reference Tissue Model (SRTM). This method uses the TAC from the cerebellum as a surrogate for the non-displaceable tracer concentration. The primary outcome is the binding potential relative to the non-displaceable compartment (BPND).

-

Parametric Imaging : Generate voxel-wise parametric maps of VT or BPND to visualize the spatial distribution of mGluR5 binding throughout the brain.

-

Statistical Analysis : Compare the quantitative outcome measures (VT or BPND) between the neuroinflammation and control groups to determine the effect of neuroinflammation on mGluR5 availability.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to [11C]this compound and its use in neuroinflammation research.

Caption: mGluR5 signaling cascade in microglia, leading to reduced neuroinflammation.

Caption: Standardized workflow for a preclinical [11C]this compound PET imaging study.

Caption: Decision workflow for quantifying [11C]this compound PET imaging data.

References

- 1. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]

- 4. Convergent evidence for mGluR5 in synaptic and neuroinflammatory pathways implicated in ASD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroinflammation is associated with changes in glial mGluR5 expression and the development of neonatal excitotoxic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ABP688 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ABP688, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), in various rodent models. The data herein is collated from a series of foundational studies that have established this compound as a valuable radioligand for Positron Emission Tomography (PET) imaging. This document details the in vitro and in vivo binding characteristics, pharmacokinetic properties, and the experimental protocols utilized in these seminal studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodents, providing a consolidated view of its binding affinity and biodistribution.

Table 1: In Vitro Binding Affinity of [¹¹C]this compound in Rat Brain [1][2][3]

| Parameter | Value | Animal Model | Tissue Preparation |

| Dissociation Constant (KD) | 1.7 ± 0.2 nmol/L | Rat | Whole-brain membranes (without cerebellum) |

| Maximum Number of Binding Sites (Bmax) | 231 ± 18 fmol/mg of protein | Rat | Whole-brain membranes (without cerebellum) |

| Dissociation Constant (KD) | 2 nM | Rodent | Not specified |

Table 2: Autoradiography Saturation Binding of [³H]this compound in Rat Brain [4]

| Brain Region | Bmax (fmol/mg tissue) | KD (nmol/L) |

| Caudate-Putamen | ~2300 | 1.1 - 6 |

| Cerebellum | ~80 | 1.1 - 6 |

Table 3: Ex Vivo Biodistribution of [¹¹C]this compound in Rat Brain (30 minutes post-injection) [1]

| Brain Region | Radioactivity Uptake (%IDnorm/g of organ) | Uptake Ratio (vs. Cerebellum) | Specific Binding (%) |

| Striatum | 0.22 | 6.6 ± 0.1 | Up to 80% |

| Hippocampus | 0.19 | 5.4 ± 0.1 | Up to 80% |

| Cortex | Not specified | 4.6 ± 0.1 | Up to 80% |

| Cerebellum | Not specified | 1.0 | No significant blocking |

Table 4: PET Scan Parameters for [¹¹C]this compound in Rodents

| Parameter | Rat | Mouse |

| Injected Radioactivity (Scan 1) | 17.3 ± 6.6 MBq | 5.24 ± 0.91 MBq |

| Injected Radioactivity (Scan 2) | 9.3 ± 3.9 MBq | 4.89 ± 1.06 MBq |

| Injected Mass (Scan 1) | 7.8 ± 5.9 nmol/kg | 1.23 ± 0.08 µg/kg |

| Injected Mass (Scan 2) | 61.1 ± 35.3 nmol/kg | 1.25 ± 0.05 µg/kg |

| Scan Duration | 90 min | 60 min |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro Binding Assay (Scatchard Analysis)

-

Tissue Preparation: Whole brains from rats (excluding the cerebellum) are homogenized to prepare brain membranes.

-

Radioligand: [¹¹C]this compound is used as the radioligand.

-

Saturation Binding: Saturation studies are performed to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

Data Analysis: Scatchard analysis is performed using programs like Kell-Radlig to analyze the saturation binding data. The analysis is typically conducted in triplicate.

Ex Vivo Autoradiography

-

Animal Preparation: A rat, a wild-type mouse, and a knockout mouse are injected with [¹¹C]this compound via the tail vein.

-

Sacrifice: Animals are sacrificed by decapitation at 8 minutes post-injection.

-

Brain Extraction and Freezing: Brains are immediately removed and frozen in isopentane cooled to -70°C.

-

Sectioning: The frozen brains are cut into 20-µm horizontal sections using a cryostat.

-

Imaging: The sections are placed on a phosphor imager screen for 2 hours without washing. The imaging plate data is then analyzed.

Biodistribution Studies

-

Animal Groups: Studies are performed on both rats and mice.

-

Radiotracer Administration: A formulated solution of [¹¹C]this compound is administered into the tail vein of awake animals.

-

Blockade Studies: For blockade studies, the mGluR5 antagonist M-MPEP (1.0 mg/kg) is co-injected with the radiotracer.

-

Sacrifice and Dissection: Rats are sacrificed at 30 minutes and mice at 20 minutes post-injection by decapitation. Whole brains are rapidly removed and dissected into specific regions (hippocampus, striatum, cortex, and cerebellum).

-

Radioactivity Measurement: The radioactivity in each brain region is measured to determine uptake.

PET Imaging Studies

-

Animal Preparation: Rats and mice are anesthetized with isoflurane before the injection of the radioligand.

-

Radiotracer Injection: [¹¹C]this compound is administered via tail vein injection.

-

Scanning: PET scans are performed using a small-animal PET tomograph. The scan duration is 90 minutes for rats and 30-60 minutes for mice.

-

Data Acquisition and Reconstruction: PET data is acquired in list mode and reconstructed into user-defined time frames. For mice, a CT scan is performed for attenuation and scatter correction.

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical studies of this compound.

References

The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in Synaptic Plasticity and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabotropic glutamate receptor 5 (mGluR5), a key player in the modulation of synaptic function and a promising therapeutic target for a range of neurological and psychiatric disorders. This document details the receptor's signaling pathways, its critical role in the mechanisms of synaptic plasticity, and its implication in various disease states. It also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction to mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that belongs to Group I of the mGluR family.[1] Predominantly located postsynaptically at the periphery of the synapse, mGluR5 is highly expressed in brain regions crucial for learning, memory, and emotional processing, including the hippocampus, cortex, striatum, and amygdala.[2][3][4] Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, mGluR5 activation initiates intracellular signaling cascades that lead to long-lasting changes in synaptic strength and neuronal excitability.[5]

mGluR5 Signaling Pathways

Upon activation by its endogenous ligand, glutamate, mGluR5 primarily couples to Gq/11 proteins, initiating a canonical signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These initial events lead to the modulation of a complex network of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is crucial for gene expression and protein synthesis underlying long-term synaptic changes.

Furthermore, mGluR5 has a significant functional and physical interaction with the N-methyl-D-aspartate receptor (NMDAR). Activation of mGluR5 can potentiate NMDAR currents, a process dependent on intracellular Ca2+ release and PKC activation. This interaction is critical for certain forms of synaptic plasticity. The scaffolding protein Homer plays a crucial role in coupling mGluR5 to its downstream signaling partners, including the IP3 receptor and Shank proteins, thereby organizing the receptor's signaling complex at the postsynaptic density.

Caption: Canonical mGluR5 signaling pathway.

Role of mGluR5 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. mGluR5 plays a crucial role in two major forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation. mGluR5 is particularly important for NMDAR-dependent LTP in the hippocampus and other brain regions. Studies using mGluR5 knockout mice have shown a significant reduction or complete loss of NMDAR-mediated LTP in the CA1 region of the hippocampus. Pharmacological blockade of mGluR5 with antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP) also impairs LTP induction. The role of mGluR5 in LTP is thought to be mediated by its potentiation of NMDAR function and the subsequent activation of downstream signaling cascades that lead to the insertion of AMPA receptors into the postsynaptic membrane.

Long-Term Depression (LTD)

LTD is a long-lasting reduction in synaptic efficacy. mGluR5 is a key mediator of a specific form of LTD that can be induced by the direct application of Group I mGluR agonists like (S)-3,5-dihydroxyphenylglycine (DHPG) or by certain patterns of low-frequency stimulation. This mGluR-dependent LTD is mechanistically distinct from NMDAR-dependent LTD, although there is evidence for crosstalk between the two pathways. The induction of mGluR-LTD is dependent on protein synthesis and involves the internalization of AMPA receptors. Both pharmacological antagonism and genetic deletion of mGluR5 have been shown to prevent the induction of mGluR-LTD.

Quantitative Data on mGluR5 Modulators

The study of mGluR5 function has been greatly facilitated by the development of selective pharmacological tools. The following table summarizes quantitative data for some commonly used mGluR5 modulators.

| Modulator | Type | Assay | Cell Line/Tissue | Parameter | Value | Reference(s) |

| MPEP | Negative Allosteric Modulator (NAM) | LTP Electrophysiology | Rat Hippocampal Slices | Concentration for LTP inhibition | 40 µM | |

| Fear Conditioning | Rat Amygdala (in vivo) | Dose for impairment | Dose-dependent | |||

| Basimglurant (RG7090) | Negative Allosteric Modulator (NAM) | Ca2+ Mobilization | HEK293-mGluR5 | IC50 | Not specified | |

| ERK1/2 Phosphorylation | HEK293-mGluR5 | IC50 | Not specified | |||

| (S)-3,5-DHPG | Orthosteric Agonist | LTD Electrophysiology | Rat Hippocampal Slices | Concentration for LTD induction | 50-100 µM | |

| mGluR5 Modulator 1 | Positive Allosteric Modulator (PAM) | Ca2+ Mobilization | Primary Cortical Neurons | pEC50 | 6.32 | |

| Inositol Monophosphate (IP1) Accumulation | Primary Cortical Neurons | pEC50 | 6.33 |

mGluR5 in Disease

Dysregulation of mGluR5 signaling has been implicated in a wide range of neurological and psychiatric disorders, making it a highly attractive target for drug development.

Neurodegenerative Disorders

-

Alzheimer's Disease (AD): mGluR5 has been shown to interact with amyloid-β (Aβ) oligomers, which are thought to be a primary cause of synaptic dysfunction in AD. This interaction can lead to aberrant Ca2+ signaling and excitotoxicity. Antagonism of mGluR5 has been shown to rescue Aβ-induced inhibition of LTP.

-

Parkinson's Disease (PD): mGluR5 is highly expressed in the basal ganglia, a brain region critically affected in PD. Modulation of mGluR5 activity has been shown to alleviate motor symptoms and levodopa-induced dyskinesia in animal models of PD.

Psychiatric Disorders

-

Depression and Anxiety: Preclinical studies have shown that mGluR5 antagonists and negative allosteric modulators (NAMs) can have antidepressant and anxiolytic effects. However, clinical trials with mGluR5 NAMs in major depressive disorder have so far yielded inconclusive results.

-

Fragile X Syndrome (FXS): FXS, the most common inherited form of intellectual disability, is associated with exaggerated mGluR5 signaling. The "mGluR theory of Fragile X" posits that many of the synaptic and behavioral deficits in FXS are due to this overactive signaling. While preclinical studies with mGluR5 NAMs showed promising results in rescuing FXS phenotypes, clinical trials in humans have been largely unsuccessful, highlighting the complexities of translating preclinical findings.

-

Schizophrenia: Alterations in glutamate signaling are thought to be a core feature of schizophrenia. Both positive and negative modulation of mGluR5 have been explored as potential therapeutic strategies for different symptom domains of the disorder.

Caption: Role of mGluR5 in Alzheimer's Disease pathology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study mGluR5 function.

Electrophysiological Recording of LTP/LTD in Hippocampal Slices

This protocol describes the induction and recording of synaptic plasticity at the Schaffer collateral-CA1 synapse.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome

-

Recording chamber

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Stimulating electrode

-

mGluR5 modulators (e.g., MPEP, DHPG)

Procedure:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick horizontal or coronal hippocampal slices in ice-cold aCSF using a vibratome.

-

Recovery: Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

Induction of Plasticity:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

mGluR-LTD: Induce LTD by bath application of a Group I mGluR agonist (e.g., 50-100 µM DHPG) for 5-10 minutes.

-

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

-

Pharmacology: To study the role of mGluR5, pre-incubate the slice with an mGluR5 antagonist (e.g., 40 µM MPEP) for 20-30 minutes before the induction protocol.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to mGluR5 activation.

Materials:

-

HEK293 cells stably expressing mGluR5 or primary neuronal cultures

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

mGluR5 agonists and antagonists

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or microplates.

-

Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Record baseline fluorescence for a few minutes.

-

Stimulation: Add the mGluR5 agonist (e.g., glutamate or DHPG) and record the change in fluorescence intensity over time.

-

Pharmacology: To test antagonists, pre-incubate the cells with the compound for a specified period before adding the agonist.

-

Data Analysis: Quantify the change in fluorescence as a measure of the change in intracellular calcium concentration.

Western Blotting for ERK Phosphorylation

This protocol assesses the activation of the ERK signaling pathway downstream of mGluR5.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: Treat cells or tissues as required (e.g., with mGluR5 modulators) and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Caption: A typical experimental workflow for studying mGluR5.

Conclusion

mGluR5 is a multifaceted receptor that plays a pivotal role in regulating synaptic plasticity and neuronal function. Its dysregulation is increasingly recognized as a key factor in the pathophysiology of numerous neurological and psychiatric disorders. While the translation of preclinical findings into clinical success has been challenging, the continued investigation of mGluR5 signaling, its role in synaptic plasticity, and its modulation in disease states holds significant promise for the development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers dedicated to advancing our understanding of mGluR5 and harnessing its therapeutic potential.

References

- 1. Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience [mdpi.com]

- 2. The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group I mGluRs in Therapy and Diagnosis of Parkinson’s Disease: Focus on mGluR5 Subtype [mdpi.com]

- 4. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ABP688 Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ABP688, a high-affinity, selective, non-competitive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the binding kinetics, experimental methodologies, and relevant signaling pathways associated with this important radioligand.

Quantitative Binding Data of this compound

The following tables summarize the key quantitative parameters determined from in vitro binding assays of this compound with the mGluR5 receptor. These values have been compiled from multiple independent studies, primarily utilizing radioligand binding assays with tritiated ([³H]this compound) or carbon-11 labeled ([¹¹C]this compound) forms of the compound.

Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of this compound

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Species | Reference |

| [³H]this compound | Recombinant human mGluR5 expressed in CHO cells | 2.0 | Not Reported | Human | [1][2] |

| [¹¹C]this compound | Rat whole-brain membranes (without cerebellum) | 1.7 ± 0.2 | 231 ± 18 | Rat | [3] |

| [³H]this compound | Rat brain sections (autoradiography) | 1.1 - 6.0 | 80 - 2300 (tissue) | Rat | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used for the in vitro characterization of this compound binding.

Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

1. Membrane Preparation:

-

Whole rat brains (excluding the cerebellum, a region with low mGluR5 expression) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Incubation:

-

A constant amount of membrane preparation (e.g., 100-200 µg of protein) is incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound or [¹¹C]this compound) in a final volume of buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing, non-labeled mGluR5 ligand, such as MPEP (2-methyl-6-(phenylethynyl)pyridine).

-

The incubation is carried out at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium.

3. Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then plotted against the concentration of the radioligand.

-

The Kd and Bmax values are determined by fitting the data to a one-site binding hyperbola using non-linear regression analysis. A Scatchard plot can also be used for linearization and analysis.

In Vitro Autoradiography

Autoradiography allows for the visualization and quantification of receptor distribution in tissue sections.

1. Tissue Preparation:

-

Rat brains are rapidly removed, frozen, and sliced into thin sections (e.g., 20 µm) using a cryostat.

-

The sections are thaw-mounted onto microscope slides.

2. Incubation:

-

The slides are incubated with a solution containing radiolabeled this compound (typically [³H]this compound) at a concentration near its Kd value to label the mGluR5 receptors.

-

For determining non-specific binding, adjacent sections are incubated in the same solution but with the addition of a high concentration of a non-labeled competitor like MPEP.

3. Washing:

-

After incubation, the slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

4. Exposure:

-

The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate for a specific period to allow the radioactive signal to be captured.

5. Imaging and Analysis:

-

The film or imaging plate is developed or scanned to produce an autoradiogram, which shows the distribution of radioactivity and, by extension, the mGluR5 receptors in the brain sections.

-

The density of the signal in different brain regions can be quantified using densitometry and compared to standards to determine the receptor density.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, primarily couples to the Gq/11 G-protein. This initiates a downstream signaling cascade. The following diagram illustrates this pathway.

Caption: mGluR5 signaling cascade initiated by glutamate and allosterically modulated by this compound.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a typical radioligand binding experiment to determine this compound's binding characteristics is outlined below.

Caption: Step-by-step workflow for a radioligand saturation binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Radiolabeling and in vitro and in vivo evaluation of [18F]-FE-Dthis compound as a PET radioligand for the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ABP688: A Technical Guide to Investigating Glutamate Dysfunction in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of the glutamate system is implicated in the pathophysiology of a wide range of CNS disorders, including depression, anxiety, substance use disorders, epilepsy, and neurodegenerative diseases.[2][3][4] The metabotropic glutamate receptor 5 (mGluR5) is a key target for understanding and potentially treating these conditions. ABP688, a potent and selective non-competitive antagonist of mGluR5, has emerged as a valuable tool for studying this receptor in vivo. This technical guide provides an in-depth overview of this compound, its properties, and its application in preclinical and clinical research for investigating glutamate dysfunction.

Core Properties of this compound

This compound, chemically known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime, is a highly selective allosteric antagonist for the mGluR5.[1] Its high affinity and selectivity make it an ideal radioligand for positron emission tomography (PET) imaging, allowing for the in vivo quantification and localization of mGluR5 in the brain.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on preclinical and clinical studies.

| Property | Value | Species | Method | Reference |

| Binding Affinity (Ki) | 1.7 nM | Human | In vitro | |

| Binding Affinity (Kd) | 2 nM | Not Specified | In vitro | |

| Binding Affinity (KD) | 2.3 nmol/L | Not Specified | In vitro | |

| Binding Affinity (Kd) | 1.7 ± 0.2 nmol/L | Rat | Scatchard Analysis | |

| Maximum Binding Sites (Bmax) | 231 ± 18 fmol/mg of protein | Rat | Scatchard Analysis |

Table 1: Binding Affinity of this compound for mGluR5

| Parameter | Value | Species | Notes | Reference |

| LogP | 2.4 | Not Specified | Indicates good blood-brain barrier permeability. | |

| Blood-Brain Barrier Permeability (Extraction Fraction) | ~90% | Not Specified | ||

| Radiochemical Purity | >98% | Human | For 11C-ABP688 used in human PET studies. | |

| Specific Radioactivity | 70 to 95 GBq/μmol | Human | At the time of injection for human PET studies. |

Table 2: Physicochemical and Radiochemical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at an allosteric binding site on the mGluR5. This means it does not compete with the endogenous ligand, glutamate, for the same binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation even when glutamate is bound. The availability of this allosteric binding site for [11C]this compound is sensitive to extracellular glutamate concentrations, a property that can be leveraged to study in vivo glutamate fluctuations.

Caption: this compound Signaling Pathway at the mGluR5 Receptor.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is a critical step for its use in PET imaging. The following is a generalized protocol based on published methods.

Caption: General workflow for the radiosynthesis of [11C]this compound.

Detailed Steps:

-

Production of [11C]Methyl Iodide: [11C]CO2 is produced and then catalytically reduced to [11C]methane. This is followed by gas-phase iodination to yield [11C]methyl iodide.

-

11C-Methylation: The sodium salt of the desmethyl-ABP688 precursor is reacted with [11C]methyl iodide at 90°C for 5 minutes.

-

Purification: The resulting product is purified using semipreparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified [11C]this compound is collected, passed through a sterile filter, and formulated for human or animal application.

-

Quality Control: The final product's radiochemical purity and specific radioactivity are determined before injection.

In Vivo PET Imaging Protocol (Human)

The following outlines a typical protocol for a human PET study using [11C]this compound.

Subject Preparation:

-

Subjects are screened for any history of neurologic or psychiatric disorders.

-

Written informed consent is obtained.

-

Catheters are placed in an antecubital vein for tracer injection and a radial artery for blood sampling.

Image Acquisition:

-

A low-dose CT scan is acquired for photon attenuation correction.

-

300–350 MBq of [11C]this compound is injected as a slow bolus over 2 minutes.

-

A dynamic series of scans is initiated for a total duration of 60 minutes.

-

Arterial blood samples are collected throughout the scan to determine the arterial input curve and correct for radiolabeled metabolites.

Data Analysis:

-

Parametric images of distribution volumes (DVs) are generated.

-

Regions of interest (ROIs) are defined on co-registered MRI scans to assess [11C]this compound uptake in specific brain regions.

Applications in CNS Disorders

[11C]this compound PET has been utilized to investigate alterations in mGluR5 availability in various psychiatric and neurodegenerative disorders, including:

-

Major Depressive Disorder

-

Substance Use Disorders

-

Epilepsy

-

Frontotemporal Dementia

The ability of [11C]this compound PET to detect changes in mGluR5 density and potentially reflect alterations in extracellular glutamate levels makes it a powerful tool for:

-

Understanding the pathophysiology of CNS disorders.

-

Identifying potential biomarkers for disease.

-

Assessing the efficacy of novel therapeutic interventions targeting the glutamate system.

-

Guiding dose selection for new drugs that bind to mGluR5.

Preclinical Studies

Preclinical studies in rodents and non-human primates have been instrumental in validating the use of [11C]this compound.

Rodent Studies

-

Specificity: Ex vivo and in vivo studies in rodents demonstrated specific binding of [11C]this compound in mGluR5-rich brain regions, with negligible uptake in the cerebellum, which is known to be devoid of mGluR5. The specificity was further confirmed using mGluR5 knockout mice, which showed a uniform and markedly reduced accumulation of the tracer.

-

Pharmacological Challenge: Studies using pharmacological agents that modulate glutamate levels, such as ceftriaxone (a GLT-1 transporter activator), have shown that [11C]this compound binding is sensitive to changes in extracellular glutamate concentrations. Administration of ethanol has also been shown to induce glutamate release and a corresponding decrease in striatal [11C]this compound binding in rats.

| Study Type | Animal Model | Key Findings | Reference |

| Specificity | mGluR5 Knockout Mice | Uniform and markedly reduced accumulation of [11C]this compound compared to wild-type. | |

| Pharmacological Challenge | Rats | Ceftriaxone administration increased [11C]this compound binding potential, corresponding to a decrease in extracellular glutamate. | |

| Pharmacological Challenge | Rats | Ethanol administration induced glutamate release and a decrease in striatal [11C]this compound binding. |

Table 3: Key Findings from Preclinical Rodent Studies

Non-Human Primate Studies

Studies in baboons have demonstrated that [11C]this compound has low within-subject variability and high specificity for mGluR5. The binding of the ligand can be effectively blocked by the highly specific mGluR5 antagonist MTEP. Metabolism of [11C]this compound was found to be rapid in baboons.

Conclusion

This compound is a well-characterized and highly valuable tool for the in vivo investigation of the mGluR5 and its role in glutamate dysfunction in the CNS. Its high affinity, selectivity, and favorable pharmacokinetic properties make it an excellent radioligand for PET imaging. The ability to quantify mGluR5 density and potentially monitor changes in extracellular glutamate provides researchers and drug developers with a powerful method to explore the pathophysiology of a wide range of neurological and psychiatric disorders and to accelerate the development of novel therapeutics targeting the glutamatergic system.

References

Exploring mGluR5 Occupancy with [11C]ABP688 PET: A Technical Guide

This technical guide provides an in-depth overview of the use of Positron Emission Tomography (PET) with the radioligand [11C]ABP688 to quantify metabotropic glutamate receptor subtype 5 (mGluR5) occupancy in the brain. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and clinical research. This document details the underlying signaling pathways, experimental protocols, and data analysis methodologies critical for the successful application of this imaging technique.

Introduction to mGluR5 and [11C]this compound

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting through both ionotropic and G-protein coupled metabotropic receptors (mGluRs)[1]. Metabotropic glutamate receptor 5 (mGluR5), a member of the Group I mGluRs, is highly expressed in several brain regions, including the hippocampus, cortex, striatum, and olfactory system[1][2]. Its involvement in modulating synaptic plasticity and neuronal excitability has implicated it in a range of psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Parkinson's disease, making it a significant target for therapeutic development[1][3].

Positron Emission Tomography (PET) is a noninvasive imaging technique that allows for the in vivo quantification of receptor distribution and density. The development of a suitable PET radioligand is crucial for studying these receptors in living subjects. [11C]this compound (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) has emerged as a highly promising radioligand for imaging mGluR5. It is a selective, non-competitive antagonist that binds to an allosteric site on the mGluR5 receptor with high affinity and specificity. Its favorable pharmacokinetic properties, including good blood-brain barrier penetration and the formation of non-brain-penetrant metabolites, make it well-suited for quantitative PET studies in both preclinical and human subjects.

The mGluR5 Signaling Pathway

Activation of mGluR5 initiates a cascade of intracellular signaling events. As a G-protein-coupled receptor, it primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These pathways modulate neuronal function and have been linked to the regulation of synaptic plasticity.

Caption: Canonical mGluR5 signaling cascade initiated by glutamate binding.

Experimental Protocols

The synthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide ([11C]CH3I). The reaction is carried out at an elevated temperature (e.g., 90°C) for a short duration (e.g., 5 minutes). The final product is then purified using high-performance liquid chromatography (HPLC). This process yields [11C]this compound with high radiochemical purity (>98%) and specific activity. In human studies, specific radioactivity has been reported in the range of 70 to 95 GBq/μmol at the time of injection.

A typical experimental workflow for a human [11C]this compound PET study involves several key steps, from participant preparation to data analysis.

Caption: Standardized workflow for a human [11C]this compound PET occupancy study.

For human studies, subjects undergo a dynamic PET scan, typically lasting 60 to 90 minutes, following an intravenous bolus injection of [11C]this compound. To enable kinetic modeling, arterial blood sampling is performed throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which serves as the arterial input function. An anatomical MRI scan is also acquired for co-registration and accurate delineation of brain regions of interest (ROIs).

The metabolism of [11C]this compound in plasma is rapid. In humans, approximately 25% of the radioactivity in plasma corresponds to the intact parent compound 60 minutes after injection. In preclinical studies in rats, the parent fraction was reduced to 50% after about 5 minutes. It is therefore essential to correct the arterial input function for metabolism. This is typically done by separating the parent radioligand from its more polar radiometabolites in plasma samples using techniques like HPLC or solid-phase extraction cartridges.

Data Analysis and Quantitative Modeling

The quantification of [11C]this compound binding is achieved through tracer kinetic modeling, which describes the temporal distribution of the radioligand in tissue.

Studies have consistently shown that the kinetics of [11C]this compound in the brain are best described by a two-tissue compartment model (2TCM). This model distinguishes between three states of the tracer: in arterial plasma (C_p), in a non-displaceable compartment within the tissue representing free and non-specifically bound tracer (C_ND), and in a specific binding compartment (C_S).

Caption: The two-tissue compartment model for [11C]this compound kinetic analysis.

The key parameters are:

-

K1: The rate constant for tracer transport from plasma to the non-displaceable compartment (C_ND).

-

k2: The rate constant for tracer transport from C_ND back to plasma.

-

k3: The rate constant for tracer association with the specific receptor binding sites (from C_ND to C_S).

-

k4: The rate constant for tracer dissociation from the specific binding sites (from C_S to C_ND).

The primary outcome measure is the total distribution volume (V_T), which is proportional to the density of available receptors (B_avail) and inversely related to the tracer's dissociation constant (K_D). For the 2TCM, V_T is calculated as: V_T = (K1/k2) * (1 + k3/k4).

The distribution of [11C]this compound binding aligns with the known density of mGluR5 receptors in the human brain. The highest uptake is observed in cortical and subcortical regions rich in these receptors, while the lowest uptake is in the cerebellum and white matter.

Table 1: Regional [11C]this compound Specific Distribution Volume (DV_specific) in Healthy Volunteers Data from a study with 6 healthy volunteers, calculated using a 2-tissue-compartment model. DV_specific = (K1/k2) * (k3/k4).

| Brain Region | Specific Distribution Volume (Mean ± SD) |

| Anterior Cingulate | 5.45 ± 1.47 |

| Medial Temporal Lobe | 4.88 ± 1.21 |

| Putamen | 4.70 ± 1.09 |

| Caudate | 4.67 ± 1.08 |

| Frontal Cortex | 4.22 ± 1.07 |

| Occipital Cortex | 3.65 ± 0.90 |

| Parietal Cortex | 3.25 ± 0.77 |

| Cerebellum | 1.91 ± 0.32 |

While compartment models using an arterial input function are considered the gold standard, they are invasive. Reference tissue models offer a noninvasive alternative by using a brain region with negligible specific binding as an input function. Although studies suggest a lack of a true receptor-devoid region for mGluR5, the cerebellum is often used as a reference region due to its low receptor density. The Simplified Reference Tissue Model (SRTM) is one such method used to derive the binding potential (BP_ND), a measure analogous to the specific-to-nonspecific binding ratio.

Measuring Receptor Occupancy

A key application of [11C]this compound PET is to measure the occupancy of mGluR5 by a therapeutic drug candidate. This is typically done by performing a baseline PET scan, administering the drug, and then performing a second PET scan. The reduction in [11C]this compound binding (e.g., V_T or BP_ND) after drug administration reflects the percentage of receptors occupied by the drug.

Occupancy (%) = [ (Binding_baseline - Binding_post-drug) / Binding_baseline ] * 100

This approach is critical in drug development for dose-finding studies and for confirming target engagement in the brain.

Table 2: mGluR5 Occupancy by Mavoglurant in Healthy Volunteers Data from a study measuring occupancy 3-4 hours after single oral doses of mavoglurant, an mGluR5 antagonist.

| Mavoglurant Dose | Mean Receptor Occupancy (%) |

| 25 mg | 27% |

| 100 mg | 59% |

| 200 mg | 74% |

| 400 mg | 85% |

These results demonstrate a clear dose-dependent occupancy of mGluR5 by mavoglurant, highlighting the utility of [11C]this compound PET for quantifying the interaction between a drug and its target in the living human brain.

Conclusion

PET imaging with [11C]this compound is a robust and reliable method for the in vivo quantification of mGluR5 distribution and occupancy. The technique's success relies on rigorous experimental protocols, including accurate radiosynthesis, dynamic PET acquisition with arterial blood sampling, and sophisticated kinetic modeling, with the two-tissue compartment model being the method of choice. The ability to measure target engagement and dose-receptor occupancy relationships makes [11C]this compound PET an invaluable tool in the development of novel therapeutics targeting the metabotropic glutamate system.

References

- 1. Recent developments of the PET imaging agents for metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [11C]ABP688 PET Imaging in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]ABP688 is a potent and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable radioligand for in vivo imaging with Positron Emission Tomography (PET).[1][2] This document provides detailed application notes and protocols for conducting [11C]this compound PET scans in human subjects, intended to guide researchers in neuroscience and drug development. mGluR5 receptors are implicated in various neurological and psychiatric disorders, and [11C]this compound PET allows for the quantitative assessment of their density and distribution in the living human brain.[3][4]

Radiotracer: [11C]this compound

[11C]this compound, chemically known as (E)-3-((6-methyl-pyridin-2-yl)ethynyl)-cyclohex-2-enone-O-11C-methyl-oxime, is a non-competitive allosteric modulator of the mGluR5 receptor.[5] It exhibits favorable characteristics for PET imaging, including high brain uptake, rapid kinetics, and high specificity for its target.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of [11C]this compound in human PET studies.

Table 1: Radiosynthesis and Quality Control of [11C]this compound

| Parameter | Value | Reference |

| Precursor | Desmethyl-ABP688 | |

| Radiolabeling Method | O-11C-methylation with [11C]methyl iodide | |

| Reaction Time | 5 minutes | |

| Reaction Temperature | 90°C | |

| Decay-Corrected Radiochemical Yield | 35% ± 8% | |

| Radiochemical Purity | > 98% | |

| Specific Radioactivity (at injection) | 70 to 95 GBq/µmol | |

| Molar Activity (at injection) | 148.86 ± 79.8 GBq/µmol | |

| Total Synthesis Time | 30-50 minutes from end of bombardment |

Table 2: Human PET Scan Parameters for [11C]this compound

| Parameter | Value | Reference |

| Subject Population | Healthy male volunteers (ages 20-33) | |

| Injected Dose (Bolus) | 240-260 MBq | |

| Injected Dose (Bolus for kinetic modeling) | 362.6 ± 43.3 MBq | |

| Administration Route | Intravenous (IV) bolus or bolus plus infusion | |

| Scan Duration (Dynamic) | 60-90 minutes | |

| PET Scanner | High-Resolution Research Tomograph (HRRT) or similar | |

| Attenuation Correction | CT-based or 137Cs rotating point source |

Table 3: Radiation Dosimetry of [11C]this compound in Humans

| Organ | Absorbed Dose (mGy/MBq) | Reference |

| Liver | 1.64 E-2 ± 5.08 E-3 | |

| Gallbladder | 8.13 E-3 ± 5.6 E-3 | |

| Kidneys | 7.27 E-3 ± 2.79 E-3 | |

| Effective Dose Equivalent | 3.68 ± 0.84 µSv/MBq |

Table 4: Metabolism of [11C]this compound in Human Plasma

| Time Post-Injection | Percentage of Intact Parent Compound | Reference |

| 5 minutes | 64% ± 0.08 | |

| 10 minutes | 44% ± 0.10 | |

| 15 minutes | 36% ± 0.08 | |

| 30 minutes | 28% ± 0.03 | |

| 40 minutes | 28% ± 0.04 | |

| 60 minutes | 25% ± 0.03 |

Experimental Protocols

Radiosynthesis of [11C]this compound

This protocol describes the O-11C-methylation of the desmethyl precursor to produce [11C]this compound.

Materials:

-

Desmethyl-ABP688 precursor

-

[11C]methyl iodide ([11C]CH3I)

-

Anhydrous dimethyl-sulfoxide (DMSO)

-

Sodium hydride (NaH) or other suitable base

-

Semi-preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile: 0.1% phosphoric acid (30:70)

-

Sterile phosphate buffer

-

Ethanol for formulation

Procedure:

-

Produce [11C]CO2 via a cyclotron.

-

Convert [11C]CO2 to [11C]CH3I using a PET TRACE system or similar automated synthesis module.

-

Dissolve the desmethyl-ABP688 precursor in anhydrous DMSO to form the sodium salt.

-

Bubble the [11C]CH3I through the precursor solution at 90°C for 5 minutes.

-

Purify the reaction mixture using semi-preparative HPLC.

-

Collect the fraction corresponding to [11C]this compound (retention time approx. 10 minutes).

-

Remove the HPLC solvent by evaporation.

-

Formulate the final product in a sterile solution of phosphate buffer and ethanol, suitable for intravenous injection.

-

Perform quality control checks for radiochemical purity, specific activity, and sterility.

Human Subject Preparation and PET Scan Acquisition

This protocol outlines the steps for preparing a human subject and acquiring the PET data.

Subject Preparation:

-

Obtain written informed consent from the subject. The study protocol should be approved by the local ethics committee.

-

Ensure the subject has not consumed food or drink (except water) for at least 4 hours prior to the scan.

-

Insert two intravenous cannulas: one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).

-

Position the subject comfortably in the PET scanner with their head immobilized to minimize movement.

-

Acquire a low-dose CT scan for attenuation correction.

PET Data Acquisition:

-

Administer a slow intravenous bolus injection of [11C]this compound (e.g., 362.6 ± 43.3 MBq) over 1 minute.

-

Start the dynamic PET scan acquisition simultaneously with the start of the bolus injection.

-

Acquire data in list-mode format for 60 to 90 minutes.

-

The framing sequence can be structured as follows: e.g., 3x10s, 5x30s, 4x60s, 4x120s, 5x300s, 2x60s.

-

If arterial blood sampling is performed, obtain samples at predefined time points to determine the arterial input function.

Data Analysis and Kinetic Modeling